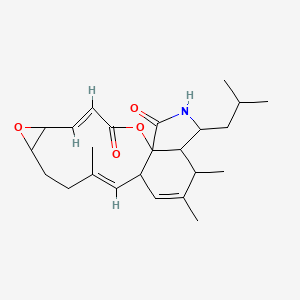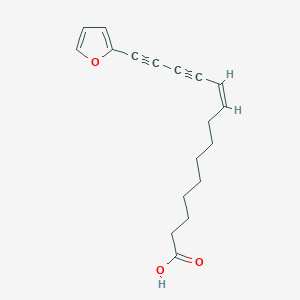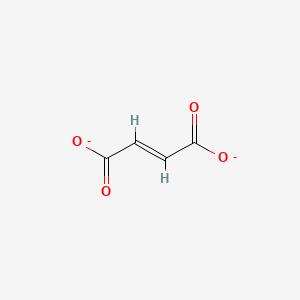
Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumarate is an organic compound with the formula HO₂CCH=CHCO₂H. It is the trans isomer of butenedioic acid, while maleic acid is the cis isomer. This compound is a white solid that occurs widely in nature and has a fruit-like taste. It is an intermediate in the citric acid cycle, used by cells to produce energy in the form of adenosine triphosphate (ATP) from food .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumarate can be synthesized through various methods. One common method involves the oxidation of succinate by the enzyme succinate dehydrogenase. Another method is the hydrogenation of acetylene dicarboxylate precursor molecules using parahydrogen . Additionally, this compound can be prepared by the isomerization of maleic acid in the presence of a catalyst .
Industrial Production Methods: Industrially, this compound is produced by the catalytic isomerization of maleic acid or its anhydride. This process involves heating maleic acid in the presence of water. Another industrial method involves the oxidation of n-butane using vanadyl pyrophosphate as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form malate in the citric acid cycle.
Reduction: It can be reduced to succinate through hydrogenation.
Substitution: this compound can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Enzyme succinate dehydrogenase.
Reduction: Parahydrogen and acetylene dicarboxylate precursor.
Substitution: Various organic solvents and catalysts.
Major Products Formed:
Malate: Formed through oxidation.
Succinate: Formed through reduction.
Scientific Research Applications
Fumarate has diverse applications in scientific research:
Chemistry: Used as an intermediate in various chemical reactions and synthesis processes.
Industry: Used in the production of resins, biodegradable polymers, and as a food additive.
Mechanism of Action
Fumarate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Maleic Acid: The cis isomer of butenedioic acid.
Succinic Acid: A related compound in the citric acid cycle.
Crotonic Acid: Another related carboxylic acid.
Uniqueness: Fumarate is unique due to its role in the citric acid cycle and its ability to undergo various chemical reactions, making it a versatile compound in both biological and industrial applications .
Properties
CAS No. |
142-42-7 |
|---|---|
Molecular Formula |
C4H2O4-2 |
Molecular Weight |
114.06 g/mol |
IUPAC Name |
(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+ |
InChI Key |
VZCYOOQTPOCHFL-OWOJBTEDSA-L |
SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
Key on ui other cas no. |
142-42-7 |
physical_description |
white odourless granules or leafy crystals; virtually odourless with tart acid taste |
solubility |
insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



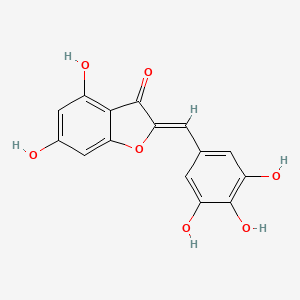
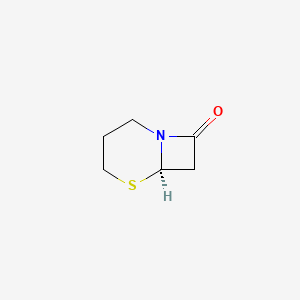
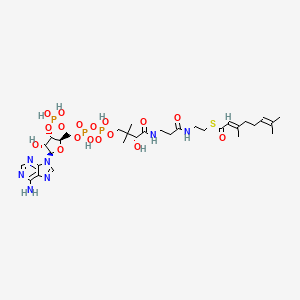

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
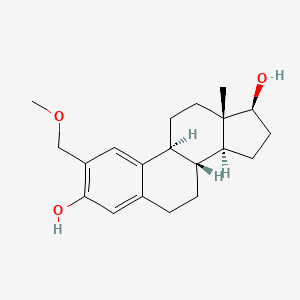
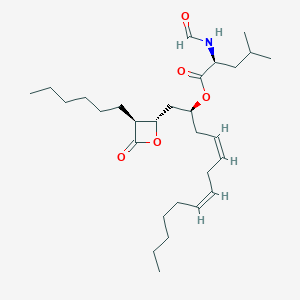
![(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide](/img/structure/B1241641.png)
![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
